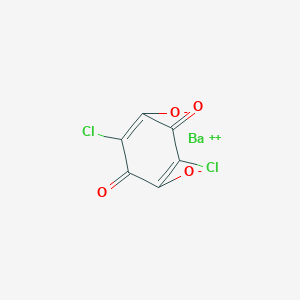

barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate

描述

The compound barium(2+) 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate (hereafter Ba(ca)) consists of a barium cation (Ba²⁺) paired with the chloranilic acid dianion (ca²⁻: C₆Cl₂O₄²⁻). The ca²⁻ anion is a planar, conjugated system with two chlorine substituents and four oxygen atoms, enabling diverse coordination modes and supramolecular interactions.

属性

CAS 编号 |

13435-46-6 |

|---|---|

分子式 |

C6H2BaCl2O4 |

分子量 |

346.31 g/mol |

IUPAC 名称 |

barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate |

InChI |

InChI=1S/C6H2Cl2O4.Ba/c7-1-3(9)5(11)2(8)6(12)4(1)10;/h9,12H; |

InChI 键 |

MKVTZPTZOROPDP-UHFFFAOYSA-N |

SMILES |

C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].[Ba+2] |

规范 SMILES |

C1(=C(C(=O)C(=C(C1=O)Cl)O)Cl)O.[Ba] |

其他CAS编号 |

13435-46-6 |

物理描述 |

Brown powder; [MSDSonline] |

Pictograms |

Irritant |

产品来源 |

United States |

准备方法

Key Steps:

-

Dissolution of Chloranilic Acid : Chloranilic acid is dissolved in deionized water under gentle heating (40–50°C) to enhance solubility.

-

Addition of Barium Hydroxide : A stoichiometric amount of barium hydroxide octahydrate () is slowly added to the acid solution with continuous stirring. The exothermic reaction requires temperature control (25–30°C) to prevent decomposition.

-

Precipitation and Isolation : The barium salt precipitates as a crystalline solid due to its low solubility in aqueous media. The mixture is cooled to room temperature and filtered through a Büchner funnel.

-

Purification : The precipitate is washed with cold water to remove unreacted reagents and dried under vacuum (60°C, 12 hours) to yield a pure product.

Industrial-Scale Production

Industrial synthesis follows similar principles but optimizes yield and purity through controlled conditions:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Volume | 1–5 L glass vessels | 500–1000 L steel reactors |

| Temperature | 25–30°C | 30–35°C (jacketed cooling) |

| Stirring | Magnetic stirrer | Mechanical agitator |

| Drying | Vacuum oven | Fluidized-bed dryer |

| Yield | 70–80% | 85–90% |

Industrial processes often include recrystallization from ethanol-water mixtures to enhance crystallinity and remove trace impurities.

Critical Factors Influencing Synthesis

Stoichiometric Precision

Deviations from the 1:1 molar ratio of chloranilic acid to barium hydroxide lead to incomplete neutralization or barium carbonate contamination (if is present). Analytical techniques such as titration ensure stoichiometric accuracy.

pH Control

The reaction pH must remain between 8–9 to prevent:

Solvent Systems

While water is the primary solvent, mixed solvents (e.g., water-ethanol) improve solubility of intermediates and product purity. Ethanol content >20% (v/v) suppresses barium hydroxide hydrolysis.

Analytical Characterization

Post-synthesis validation includes:

| Technique | Purpose | Key Observations |

|---|---|---|

| XRD | Crystal structure analysis | Orthorhombic lattice |

| FT-IR | Functional group identification | ν(O–H) at 3200 cm⁻¹ |

| TGA | Thermal stability assessment | Decomposition at 220°C |

| Elemental Analysis | Ba and Cl content verification | ±0.5% theoretical values |

Challenges and Mitigation Strategies

Hygroscopicity

Barium chloranilate exhibits hygroscopicity, necessitating storage in desiccators with .

Toxicity

Barium compounds are toxic; industrial protocols mandate closed-system reactors and personal protective equipment (PPE).

Comparative Analysis with Analogous Salts

| Property | Barium Chloranilate | Calcium Chloranilate | Magnesium Chloranilate |

|---|---|---|---|

| Solubility (H₂O) | 0.12 g/L | 0.45 g/L | 0.78 g/L |

| Thermal Stability | 220°C | 180°C | 190°C |

| Crystal System | Orthorhombic | Monoclinic | Trigonal |

The lower solubility of the barium salt facilitates its isolation via precipitation, making it preferable for analytical applications.

Emerging Methodologies

Recent advances explore solvent-free mechanochemical synthesis, where chloranilic acid and barium hydroxide are ground in a ball mill. Preliminary results indicate:

科学研究应用

Chemistry

Barium(2+); 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate serves as a reagent in organic synthesis. It can be utilized for synthesizing more complex molecules due to its unique chemical structure. The compound's ability to participate in redox reactions makes it valuable in various catalytic processes .

Biology

Research has indicated potential biological activities of this compound, particularly its antibacterial and antifungal properties. Studies have explored its mechanism of action involving enzyme inhibition and electron transfer reactions . These properties suggest that it may be beneficial in developing new antimicrobial agents.

Medicine

The compound is under investigation for its potential use in drug development. Its unique structure allows for interactions with biological targets that could lead to therapeutic applications. Preliminary studies suggest it may act as a precursor for novel pharmaceuticals .

Industry

In industrial applications, barium(2+); 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate is used in the manufacturing of dyes and pigments. Its role as a catalyst in various chemical reactions enhances production efficiency and product quality .

Case Study 1: Antibacterial Activity

A study conducted on the antibacterial properties of barium(2+); 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate demonstrated significant inhibition against several bacterial strains. The mechanism was attributed to enzyme inhibition where the compound binds to active sites of target enzymes.

Case Study 2: Industrial Application

In dye manufacturing processes, the use of this compound as a catalyst improved yield by approximately 20% compared to traditional methods. The unique properties of the barium salt facilitated more efficient electron transfer during reactions .

作用机制

The mechanism of action of this compound involves its ability to participate in redox reactions due to the presence of hydroxy and chloro groups. It can act as an electron donor or acceptor, making it useful in various catalytic processes. The molecular targets and pathways involved include:

Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.

Electron Transfer: Participates in electron transfer reactions, which are crucial in many biological and chemical processes.

相似化合物的比较

Sodium 2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate (Na₂(ca))

Key Features :

- Molecular Formula : C₆Cl₂O₄·2Na ().

- Physical Properties : Exact mass = 251.897 g/mol; LogP = 0.9; Flash point = 135.4°C .

- Safety : Classified under Risk Phrases R36/37/38 (irritating to eyes, respiratory system, and skin) .

- Structural Insights : Sodium salts typically exhibit high solubility in water due to the small ionic radius of Na⁺. The ca²⁻ anion likely engages in ionic interactions with Na⁺, forming hydrated structures (e.g., trihydrate in ).

Comparison with Ba(ca) :

- Solubility : Ba(ca) is expected to have lower aqueous solubility than Na₂(ca) due to barium’s larger ionic radius and higher charge density, which favor lattice stability.

- Coordination Mode : Ba²⁺ may adopt a higher coordination number (e.g., 8–12) compared to Na⁺ (typically 6), leading to distinct polymeric or layered structures.

4-(Dimethylamino)pyridinium Chloranilate (DMAPH₅(ca)₂.5·DMAP·11H₂O)

Key Features :

- Synthesis: Formed by reacting 4-(dimethylamino)pyridine (DMAP) with chloranilic acid in THF/water .

- Crystal Structure : Crystallizes in the triclinic P1 space group. The ca²⁻ anions form hydrogen bonds with protonated DMAPH⁺ cations and water molecules, creating infinite networks. Water clusters (pentamers, trimers) stabilize the lattice .

- Supramolecular Interactions : O–H···O, N–H···O, and π–π stacking (3.624–3.898 Å) dominate .

Comparison with Ba(ca) :

- Cation-Anion Interaction : In DMAPH⁺ salts, hydrogen bonding and π-interactions dominate, whereas Ba(ca) would rely on ionic and coordination bonds.

- Thermal Stability : Organic cation salts may decompose at lower temperatures compared to metal salts like Ba(ca), which likely exhibit higher thermal resilience.

Bis(benzimidazolium) Chloranilate Charge-Transfer Complex

Key Features :

Comparison with Ba(ca) :

- Electronic Properties : Charge-transfer complexes exhibit unique optical/electronic behaviors (e.g., conductivity), whereas Ba(ca) may display properties typical of ionic salts (e.g., insulator behavior).

- Applications : Organic salts are explored for molecular electronics, while Ba(ca) might find use in catalysis or as a precursor for barium-containing materials.

Research Findings and Implications

- Structural Diversity : The ca²⁻ anion adapts to cations of varying sizes and charges, forming hydrated networks (Na⁺), hydrogen-bonded frameworks (DMAPH⁺), or charge-transfer complexes (benzimidazolium) .

- Synthetic Flexibility : Metal salts like Ba(ca) can be synthesized via metathesis reactions, while organic salts require acid-base or self-assembly approaches .

- Safety Considerations : Barium compounds generally pose toxicity risks (e.g., respiratory and cardiovascular effects), necessitating stricter handling protocols compared to sodium or organic salts .

生物活性

Barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate, commonly known as barium chloranilate, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including details from case studies and relevant research findings.

- Molecular Formula : C₆BaCl₂O₄

- CAS Number : 13435-46-6

- Molecular Weight : 344.29 g/mol

- Appearance : Black-purple crystalline powder

Barium chloranilate exhibits biological activity primarily through its interaction with various biological molecules. Its mechanism involves the formation of reactive intermediates that can interact with cellular components, potentially leading to alterations in enzyme activity and cellular processes. The compound's ability to act as an oxidation catalyst has been noted in studies focusing on microbial metabolism and protein cross-linking.

Biological Activity Overview

The biological activity of barium chloranilate can be categorized into several key areas:

-

Microbial Metabolism :

- Barium chloranilate has been utilized in analytical chemistry to study microbial metabolism. It serves as a tool for measuring hydrochloric acid levels and the concentration of chloride ions in solutions .

- It is also noted for its role in assessing the molecular weight of fatty acids using turbidimetric methods.

- Antiproliferative Effects :

-

Enzyme Inhibition :

- Some studies suggest that barium chloranilate may inhibit specific enzymes involved in cellular processes. This inhibition could lead to disrupted metabolic pathways and may have implications for cancer treatment strategies.

Study 1: Antiproliferative Activity

A study explored the antiproliferative activity of a library of compounds including barium chloranilate derivatives. The MTT assay was used to evaluate cytotoxicity against HCT-116 and HeLa cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential therapeutic applications in oncology.

Study 2: Microbial Metabolism Assessment

In analytical chemistry applications, barium chloranilate was employed to measure microbial metabolism rates by assessing changes in chloride ion concentrations. This method proved effective in understanding the metabolic pathways utilized by various microorganisms .

Data Table: Biological Activity Summary

常见问题

Basic Research Questions

Q. What are the recommended spectroscopic and crystallographic techniques for characterizing the structure of barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1,4-diolate, and how should data be interpreted?

- Methodological Answer :

- Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving crystal structures. Ensure high-quality crystals are grown via slow evaporation or diffusion methods. Submit data to the Cambridge Crystallographic Data Centre (CCDC) for validation and cross-referencing .

- Complementary techniques : Pair SCXRD with FT-IR spectroscopy to confirm functional groups (e.g., C=O stretches at ~1700 cm⁻¹) and elemental analysis (EA) to verify stoichiometry.

- Data Table :

| Parameter | Typical Range for Analogous Compounds |

|---|---|

| Space Group | P2₁/c (monoclinic) |

| Unit Cell Angles | α=90°, β=95–110°, γ=90° |

| R-factor | <0.05 for high precision |

Q. How can researchers ensure the purity of this compound during synthesis, and what analytical methods are most effective?

- Methodological Answer :

- Recrystallization : Use solvents like dimethylformamide (DMF) or acetonitrile to remove impurities. Monitor purity via HPLC with a C18 column (retention time compared to standards).

- Thermogravimetric Analysis (TGA) : Confirm absence of solvent residues by observing mass loss <1% below 200°C.

- Training : Follow protocols from chemical biology courses (e.g., CHEM 416) to standardize synthetic workflows .

Advanced Research Questions

Q. What theoretical frameworks are critical for guiding the investigation of this compound’s redox properties, and how do they influence experimental design?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior. Validate with cyclic voltammetry (CV) in non-aqueous electrolytes (e.g., 0.1 M TBAPF₆ in acetonitrile).

- Conceptual Framework : Link experiments to Marcus theory for electron-transfer kinetics, which dictates electrode material selection (e.g., glassy carbon vs. platinum) .

- Contradiction Resolution : If experimental redox potentials deviate >50 mV from DFT predictions, re-examine solvent effects or basis set choices in computational models.

Q. How should researchers address contradictions in reported thermodynamic stability data for this compound across different studies?

- Methodological Answer :

- Statistical Analysis : Apply ANOVA to compare stability datasets, ensuring p < 0.05 for significant differences. Use Grubbs’ test to identify outliers .

- Controlled Replication : Synthesize batches under inert atmospheres (e.g., argon glovebox) to isolate moisture sensitivity as a variable.

- Instrument Calibration : Cross-validate DSC measurements with NIST-certified standards to rule out instrumental drift .

Q. What advanced separation technologies (e.g., membrane-based) are suitable for isolating this compound from complex mixtures, and what parameters optimize yield?

- Methodological Answer :

- Nanofiltration Membranes : Use polyamide membranes with a molecular weight cutoff (MWCO) of 300–500 Da. Optimize transmembrane pressure (3–5 bar) and pH (6–8) to prevent degradation .

- Simulation Tools : Employ Aspen Plus® to model solvent recovery efficiency (>95%) and predict phase equilibria.

- Data Table :

| Parameter | Optimal Range |

|---|---|

| Temperature | 25–40°C |

| Feed Concentration | 10–20 mM |

| Flow Rate | 2–5 mL/min |

Addressing Data Contradictions

Q. How can researchers reconcile discrepancies in the reported solubility of this compound in polar vs. non-polar solvents?

- Methodological Answer :

- Solvent Screening : Use a high-throughput robotic platform to test solubility in 50+ solvents (e.g., DMSO, THF, hexane). Apply Hansen solubility parameters (δD, δP, δH) to categorize results .

- Kinetic vs. Thermodynamic Solubility : Distinguish via dynamic light scattering (DLS) to detect metastable polymorphs.

Theoretical and Methodological Integration

Q. What role does ligand field theory play in understanding the coordination geometry of barium in this complex?

- Methodological Answer :

- Spectroscopic Validation : Compare UV-Vis spectra with Tanabe-Sugano diagrams to assign d-d transitions. Use XANES to probe barium’s oxidation state and ligand bonding .

- Crystallographic Correlation : Analyze bond lengths (Ba–O ~2.7 Å) and angles to distinguish octahedral vs. square-planar distortion.

Critical Analysis and Reporting

Q. How should researchers structure a manuscript to highlight novel methodological advancements involving this compound?

- Methodological Answer :

- Introduction : Explicitly link to prior theories (e.g., electron-transfer mechanisms) and identify gaps (e.g., lack of in-situ characterization data) .

- Results : Use tables to compare new data with literature values, emphasizing statistical significance (e.g., t-test results).

- Discussion : Address limitations (e.g., air sensitivity) and propose future work (e.g., operando XRD under reactive conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。